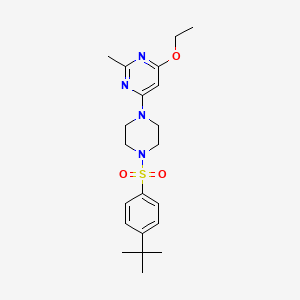

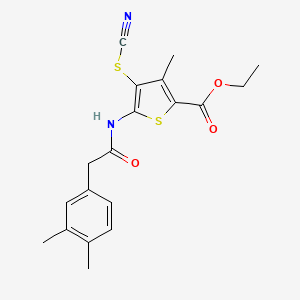

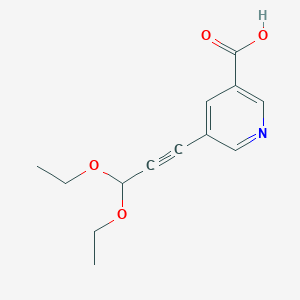

![molecular formula C13H12ClN5O2 B2573743 3-氨基-1-(4-氯苯基)-6-(二甲氨基)吡唑并[3,4-d][1,3]噁嗪-4(1H)-酮 CAS No. 250713-83-8](/img/structure/B2573743.png)

3-氨基-1-(4-氯苯基)-6-(二甲氨基)吡唑并[3,4-d][1,3]噁嗪-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Synthesis Analysis

A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . All of the newly synthesized compounds were evaluated for their cytotoxicity on 60-NCI cell lines .

Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine scaffold can be chemically modified to direct the activity and selectivity of these compounds to multiple oncogenic targets .

科学研究应用

药物化学与药物开发

该化合物的结构特征使其成为药物发现的有趣候选物。研究人员已经研究了其作为设计新型药物的支架的潜力。 例如,该化合物的衍生物已被探索为激酶抑制剂,靶向参与癌症和其他疾病的酶 .

激酶抑制

3-氨基-1-(4-氯苯基)-6-(二甲氨基)吡唑并[3,4-d][1,3]噁嗪-4-酮: 已经被研究为激酶抑制剂。激酶在细胞信号通路中起着至关重要的作用,抑制特定激酶可能具有治疗意义。 例如,它已针对 Src 家族酪氨酸激酶进行测试,包括 Lck、Hck、Fyn 和 EGFR .

抗炎特性

一些研究表明,该化合物可能具有抗炎特性。 研究已经探索了它对炎症途径的影响,这可能导致抗炎药物的开发 .

氢甲基化反应

该化合物的基于自由基的原脱硼反应使正式的非马氏烯烃氢甲基化成为可能。这种转化很有价值,但以前未知。 通过将其与 Matteson–CH₂–同系化结合,研究人员实现了这种有趣的反应 .

天然产物的全合成

研究人员利用烷基硼酸酯(包括该化合物)的原脱硼反应在天然产物的全合成中。 例子包括 δ-®-康尼辛和吲哚利啶 209B .

癌症研究和靶向疗法

鉴于其激酶抑制特性,该化合物可能在癌症研究中找到应用。 研究它对特定癌细胞系的影响并了解其作用机制可以导致靶向疗法 .

作用机制

属性

IUPAC Name |

3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJSWOPYMHSKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)Cl)N)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

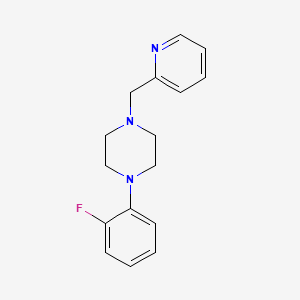

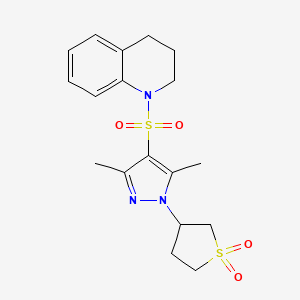

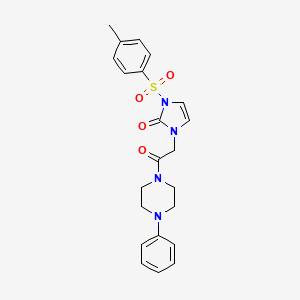

![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)

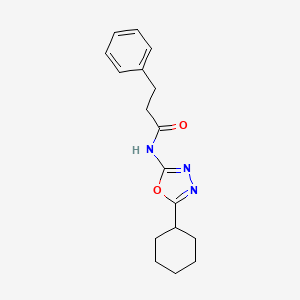

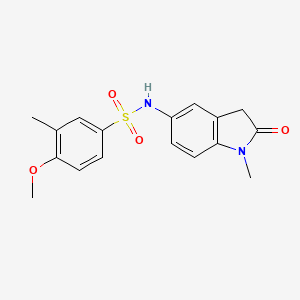

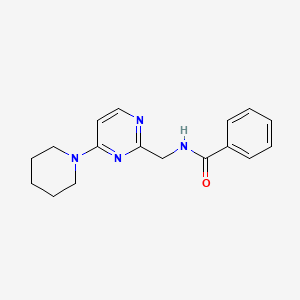

![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)

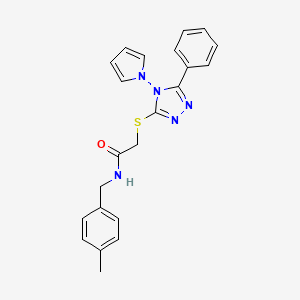

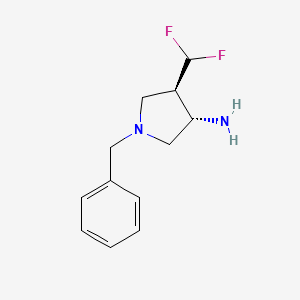

![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)